molecular formula C7H9BrN2O B13688855 2-(2-Bromo-5-pyrimidinyl)-2-propanol

2-(2-Bromo-5-pyrimidinyl)-2-propanol

Cat. No.: B13688855
M. Wt: 217.06 g/mol
InChI Key: RRTJAVWEOHVMMD-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-pyrimidinyl)-2-propanol: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom attached to the pyrimidine ring and a hydroxyl group attached to the propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-pyrimidinyl)-2-propanol typically involves the bromination of a pyrimidine derivative followed by the introduction of the propanol group. One common method involves the reaction of 2-bromo-5-pyrimidine with a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-pyrimidinyl)-2-propanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(2-Bromo-5-pyrimidinyl)-2-propanone, while substitution of the bromine atom with an amino group may yield 2-(2-Amino-5-pyrimidinyl)-2-propanol .

Scientific Research Applications

2-(2-Bromo-5-pyrimidinyl)-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-pyrimidinyl)-2-propanol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-pyrimidinyl)-2-propanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-(2-bromopyrimidin-5-yl)propan-2-ol

InChI

InChI=1S/C7H9BrN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3

InChI Key

RRTJAVWEOHVMMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(N=C1)Br)O

Origin of Product

United States

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